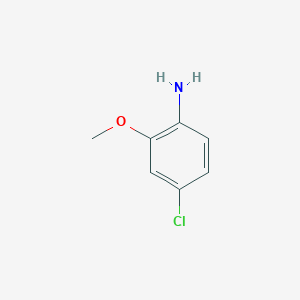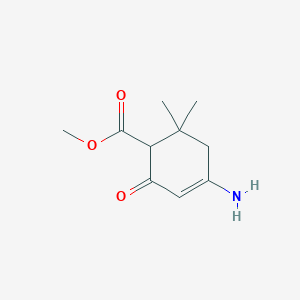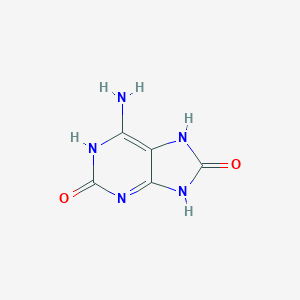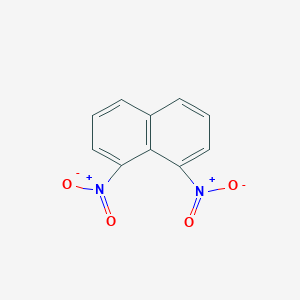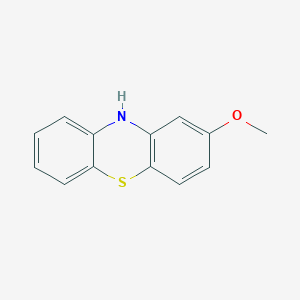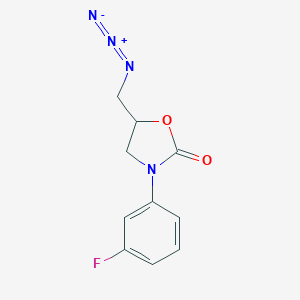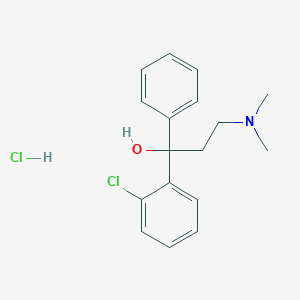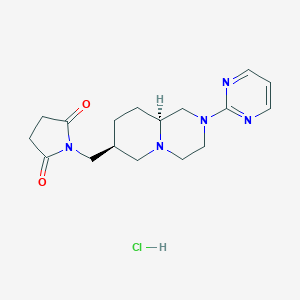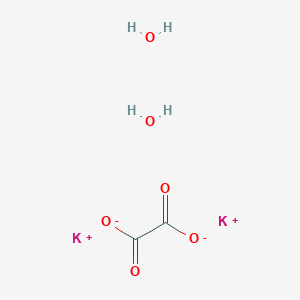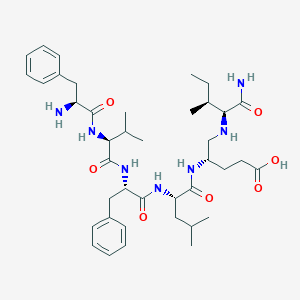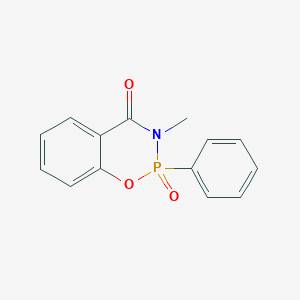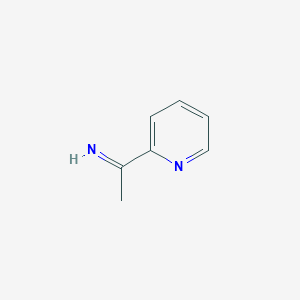
2-Pyridinemethanimine, alpha-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinemethanimine, alpha-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as 2-(methylamino)pyridine and is a derivative of pyridine.
Mecanismo De Acción
The exact mechanism of action of 2-Pyridinemethanimine, alpha-methyl- is not fully understood. However, it has been found to have inhibitory effects on certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
2-Pyridinemethanimine, alpha-methyl- has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyridinemethanimine, alpha-methyl- in lab experiments is its potential as a drug candidate. Its inhibitory effects on enzymes and receptors make it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-Pyridinemethanimine, alpha-methyl-. One direction is to further investigate its potential as a drug candidate. This could involve studying its effects on specific enzymes and receptors to identify potential therapeutic targets. Another direction is to study its effects on various diseases such as cancer and Alzheimer's disease. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
Conclusion
In conclusion, 2-Pyridinemethanimine, alpha-methyl- is a chemical compound that has potential applications in drug discovery and development. Its inhibitory effects on enzymes and receptors make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and its effects on various diseases.
Métodos De Síntesis
2-Pyridinemethanimine, alpha-methyl- can be synthesized by the reaction of 2-chloropyridine with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by column chromatography to obtain pure 2-Pyridinemethanimine, alpha-methyl-.
Aplicaciones Científicas De Investigación
2-Pyridinemethanimine, alpha-methyl- has been extensively studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
1-pyridin-2-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-6(8)7-4-2-3-5-9-7/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNHPSXZSRPDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476589 |
Source


|
| Record name | 2-PYRIDINEMETHANIMINE, ALPHA-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanimine, alpha-methyl- | |
CAS RN |
89693-72-1 |
Source


|
| Record name | 2-PYRIDINEMETHANIMINE, ALPHA-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

